molecular formula C25H32N4O5 B2926169 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide CAS No. 896338-08-2

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide

Cat. No. B2926169
M. Wt: 468.554
InChI Key: DQLTYSVFXKBNIU-UHFFFAOYSA-N
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Description

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide is a useful research compound. Its molecular formula is C25H32N4O5 and its molecular weight is 468.554. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Analysis

  • Synthesis Techniques : Research into similar compounds often involves innovative synthesis methods, offering insights into the chemical properties and potential applications of N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide. For instance, the study of acetylenecarboxylic acid with amines has led to the synthesis of various derivatives through reactions that could be relevant to synthesizing or modifying the compound (Iwanami et al., 1964).

  • Chemical Properties and Analysis : The structural analysis and characterization of related compounds provide a foundation for understanding the physical and chemical properties of complex molecules. Techniques such as crystallography have been employed to elucidate the structures of similarly complex compounds, aiding in the exploration of their potential functions and interactions (Ozbey et al., 2001).

Potential Applications in Medicinal Chemistry

  • Drug Design and Pharmacological Potential : Compounds with structural similarities to N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide may exhibit various biological activities, offering templates for drug design. For example, research on arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands has implications for developing new therapeutics for central nervous system disorders (Glennon et al., 1988).

  • Neurochemical Studies : Investigations into the neurochemical properties of compounds containing piperazine and benzodioxole moieties can provide insights into their potential as central nervous system agents. This is exemplified by studies on pyridobenzoxazepine and pyridobenzothiazepine derivatives, which have explored their synthesis, neurochemical properties, and potential as CNS agents (Liégeois et al., 1994).

properties

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O5/c1-28-11-13-29(14-12-28)20(19-7-8-22-23(15-19)34-17-33-22)16-27-25(31)24(30)26-10-9-18-5-3-4-6-21(18)32-2/h3-8,15,20H,9-14,16-17H2,1-2H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLTYSVFXKBNIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCCC2=CC=CC=C2OC)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide

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